
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide is an organic compound with the molecular formula C6H5BrOS. It is also known as 2-(2-bromoacetyl)thiophene hydrobromide. This compound is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide can be synthesized through a two-step process:
Bromination of 2-acetonylthiophene: 2-acetonylthiophene is reacted with bromine in the presence of potassium carbonate to generate 2-bromo-1-(thiophen-2-yl)propanone.
Conversion to 2-Bromo-1-(thiophen-2-yl)ethanone: The intermediate 2-bromo-1-(thiophen-2-yl)propanone is then reacted with potassium carbonate and alcohol to produce 2-bromo-1-(thiophen-2-yl)ethanone[][1].
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Scientific Research Applications
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials[][1].
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone hydrobromide
- 2-Bromo-1-(3-bromothiophen-2-yl)ethanone
- 2-Bromo-1-(2-thienyl)ethanone
Uniqueness
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide is unique due to its specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C6H6Br2OS |
|---|---|
Molecular Weight |
285.99 g/mol |
IUPAC Name |
2-bromo-1-thiophen-2-ylethanone;hydrobromide |
InChI |
InChI=1S/C6H5BrOS.BrH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4H2;1H |
InChI Key |
XNWCYTARROGLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile](/img/structure/B11842806.png)

![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)

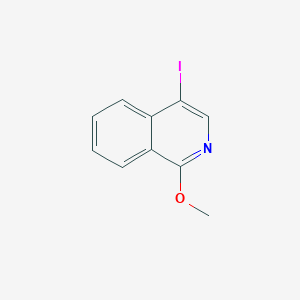
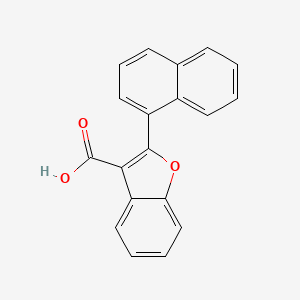
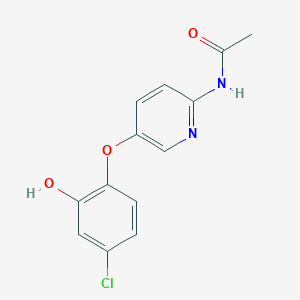
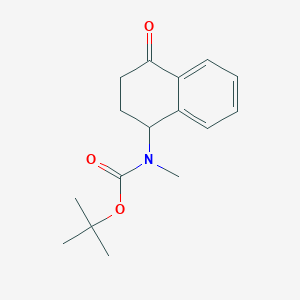
![tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11842867.png)

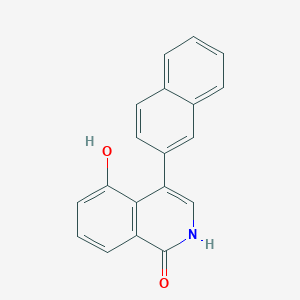

![4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11842891.png)
![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)
